2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of an o-aminocarbonyl compound with a carbonyl system containing an active α-methylene group can yield the desired quinoline derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system and has shown potent activity against fibroblast growth factor receptors.
Quinolinyl-pyrazoles: These compounds have similar structural features and pharmacological activities.
1H-Pyrrolo[2,3-f]quinoline: Another related compound with a fused pyrrole and quinoline ring system.
Uniqueness
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Biological Activity
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound recognized for its structural complexity and potential biological activities. With a molecular formula of C13H11N3O2 and a molecular weight of 226.23 g/mol, this compound features a fused pyrrole and quinoline ring system that contributes to its reactivity and biological interactions.
Cytochrome P450 Inhibition
One of the prominent biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition by this compound can significantly influence the pharmacokinetics of co-administered medications. The implications of this interaction are vital for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrroloquinoline derivatives, including this compound. For instance, derivatives with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrroloquinoline framework can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the carboxylic acid group allows for various chemical modifications that can enhance its biological properties. For example, studies on related compounds have demonstrated that substitutions at specific positions on the quinoline ring can lead to improved receptor binding affinities and antagonistic properties against certain serotonin receptors (5-HT6R) .
Comparative Analysis with Related Compounds
To better understand the biological activity profile of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their similarity scores based on structural components:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | 119248-43-0 | 0.86 |
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 1000341-77-4 | 0.86 |
Methyl 1H-pyrrolo[3,2-c]pyridine-5-carboxylate | 1353101-49-1 | 0.96 |
Isoquinoline-4-carboxylic acid | 7159-36-6 | 0.79 |
5-Methyl-1H-indole-2-carboxylic acid | 10241-97-1 | 0.75 |
This table illustrates the structural similarities among various compounds, which may correlate with their biological activities.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of derivatives based on the pyrroloquinoline structure:
- Antidiuretic Effects : A study involving N-(arylalkyl)-6-hydroxy derivatives demonstrated significant diuretic effects in animal models compared to hydrochlorothiazide, suggesting that modifications at specific positions enhance biological efficacy .
- Anticancer Activity : Research has indicated that certain pyrroloquinoline derivatives exhibit potent antiproliferative effects against cancer cell lines such as HeLa and HCT116. These findings underscore the potential for developing new anticancer agents based on this scaffold .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17) |
InChI Key |
BQHKVLROLYPYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.